molecular formula C9H8ClF2N B13448877 2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinoline

2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinoline

Cat. No.: B13448877
M. Wt: 203.61 g/mol
InChI Key: BMJMDAXCCQXVPH-UHFFFAOYSA-N
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Description

2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. The quinoline ring system is widely recognized for its biological and pharmacological activities, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloroaniline with difluoroacetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired quinoline derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or tetrahydroquinoline derivatives.

Scientific Research Applications

2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

  • 2-Chloro-5,6,7,8-tetrahydroquinoline
  • 6,6-difluoro-5,6,7,8-tetrahydroquinoline
  • 2-chloro-6,6-difluoro-4-methyl-5,6,7,8-tetrahydroquinoline

Comparison: Compared to these similar compounds, 2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinoline exhibits unique properties due to the presence of both chlorine and fluorine atoms. These substituents enhance its chemical stability and biological activity, making it a valuable compound for various applications. The combination of these halogens in the quinoline ring system provides a distinct advantage in terms of reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C9H8ClF2N

Molecular Weight

203.61 g/mol

IUPAC Name

2-chloro-6,6-difluoro-7,8-dihydro-5H-quinoline

InChI

InChI=1S/C9H8ClF2N/c10-8-2-1-6-5-9(11,12)4-3-7(6)13-8/h1-2H,3-5H2

InChI Key

BMJMDAXCCQXVPH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=C1N=C(C=C2)Cl)(F)F

Origin of Product

United States

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